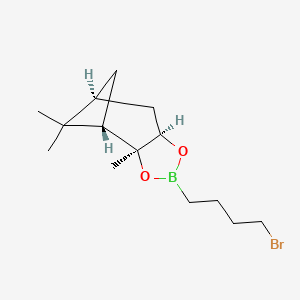

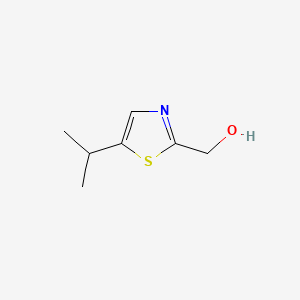

(5-Isopropylthiazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Isopropylthiazol-2-yl)methanol” is a chemical compound . It’s a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of “(5-Isopropylthiazol-2-yl)methanol” includes a thiazole ring, an isopropyl group, and a methanol group . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, such as “(5-Isopropylthiazol-2-yl)methanol”, have been studied for their antibacterial properties . In one study, researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Methanol Production

“(5-Isopropylthiazol-2-yl)methanol” could potentially be used in the production of methanol . The catalytic conversion of carbon dioxide (CO2) to methanol is an important component of carbon capture, utilization, and storage (CCUS), which is an effective way to reduce CO2 content in the atmosphere . Methanol serves as an organic raw material for numerous pesticides, pharmaceuticals, and petrochemical products .

Extraction Protocol for Insoluble and Hydrophobic Nanoparticles

Methanol-based extraction protocols have been used for the extraction of insoluble and hydrophobic nanoparticles from plant tissues . This method can enable further characterization of the fate and transformation of nano-enabled agrichemical plant protection products in plant tissues .

Mechanism of Action

Target of Action

Thiazole derivatives, which include (5-isopropylthiazol-2-yl)methanol, have been associated with antibacterial activity .

Mode of Action

It’s suggested that thiazole derivatives may interact with bacterial cells in a distinctive manner when used in conjunction with cell-penetrating peptides . This interaction could potentially lead to changes in the bacterial cells, such as the creation of pores in the bacterial cell membranes .

Biochemical Pathways

Thiazole derivatives have been associated with antibacterial activity, suggesting they may affect pathways related to bacterial growth and survival .

Pharmacokinetics

Generally, the ADME properties of a compound significantly impact its bioavailability and therapeutic potential .

Result of Action

Thiazole derivatives have been associated with antibacterial activity, suggesting they may have a detrimental effect on bacterial cells .

Action Environment

Factors such as temperature, ph, and the presence of other substances can generally influence the action and stability of chemical compounds .

properties

IUPAC Name |

(5-propan-2-yl-1,3-thiazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5(2)6-3-8-7(4-9)10-6/h3,5,9H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODKQYZRBFCYEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Furanamine, N,N-dimethyl-5-[(5-nitro-2-furanyl)azo]- (9CI)](/img/no-structure.png)

![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)

![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)

![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)